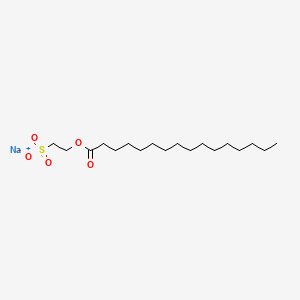

Hexadecanoic acid, 2-sulfoethyl ester, sodium salt

Description

Hexadecanoic acid, 2-sulfoethyl ester, sodium salt is a sodium salt derivative of a sulfated ethyl ester of hexadecanoic acid (palmitic acid). This compound features a sulfonate (-SO₃⁻) group attached to the ethyl ester moiety, distinguishing it from simpler esters like methyl or ethyl palmitate.

Properties

CAS No. |

36915-65-8 |

|---|---|

Molecular Formula |

C18H35NaO5S |

Molecular Weight |

386.5 g/mol |

IUPAC Name |

sodium;2-hexadecanoyloxyethanesulfonate |

InChI |

InChI=1S/C18H36O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(19)23-16-17-24(20,21)22;/h2-17H2,1H3,(H,20,21,22);/q;+1/p-1 |

InChI Key |

KWFZLOFTBBTQIE-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Fatty Acid Chloride Route

Reaction : Fatty acid chlorides react with sodium isethionate to form the sulfoethyl ester and hydrochloric acid as a by-product.

-

- Temperature: 90–110°C

- Reaction: $$ \text{R-C-Cl} + \text{HO-CH}2\text{CH}2\text{-SO}3\text{Na} \rightarrow \text{R-C-O-CH}2\text{CH}2\text{-SO}3\text{Na} + \text{HCl} $$

Notes :

Direct Condensation (Esterification) Route

Reaction : Fatty acids directly esterify with sodium isethionate in the presence of catalysts and under controlled temperature to form the sodium cocoyl isethionate and water.

-

- Temperature: 210–238°C (typical around 238°C)

- Atmosphere: Nitrogen inert atmosphere to prevent oxidation

- Catalysts: Various catalysts including phosphoric acid (H₂PO₄), sulfuric acid (H₂SO₄), platinum oxide (PtO₂), boric acid, zinc oxide (ZnO), zinc sulfate (ZnSO₄), and others

- Reaction time: Approximately 2.5 hours

- Use of excess fatty acid (about 1.3 molar ratio) to drive the reaction equilibrium forward

-

- Sodium isethionate is concentrated to about 75% before use.

- It is mixed with coconut fatty acids and zinc oxide powder in a batch reactor.

- The mixture is stirred and heated gradually to 238°C under nitrogen.

- Water formed during the reaction and some fatty acids are condensed and separated; the fatty acids are returned to the reactor.

- After about 1 hour, molten stearic acid is added.

- The system is then placed under vacuum to remove volatile fatty acids.

- The final product contains approximately 75% sodium cocoyl isethionate, 12% stearic acid, 8% coconut fatty acid, 3% sodium isethionate, and 2% miscellaneous components.

Reaction Example from Literature

An example synthesis of sodium 2-sulfoethyl stearate (a specific case of SCI) is reported:

- Reactants: 0.075 mole isopropenyl stearate, 0.093 mole sodium isethionate, 0.001 mole p-toluenesulfonic acid (catalyst)

- Conditions: Heated at 200°C for 30 minutes

- By-product: Acetone vapor formed during reaction

- Yield: 95% crude yield, purified by crystallization from 50% ethanol to 78% yield

- Analytical results closely matched calculated elemental composition.

Catalysts and Reaction Promoters

Various catalysts and promoters have been studied to optimize the esterification process:

| Catalyst Type | Role/Effect |

|---|---|

| Phosphoric acid (H₂PO₄) | Acid catalyst promoting esterification |

| Sulfuric acid (H₂SO₄) | Strong acid catalyst |

| Platinum oxide (PtO₂) | Hydrogenation catalyst, sometimes used |

| Boric acid | Esterification promoter |

| Zinc oxide (ZnO) | Catalyst and acid scavenger |

| Zinc sulfate (ZnSO₄) | Catalyst |

| Organic sulfonic acids | Catalytic activity in ester formation |

| Metal soaps (Zr, Zn, Mg) | Catalysts and stabilizers |

These catalysts help drive the reaction to completion and reduce side reactions or decomposition.

Reaction Conditions and Optimization

- Temperature Range : 200–250°C is typical for esterification; some patents specify 210–238°C as optimal.

- Atmosphere : Nitrogen or inert atmosphere prevents oxidation and degradation.

- Molar Ratios : Fatty acid to sodium isethionate ratios typically range from 1.1:1 to 2.0:1, with 1.3:1 being common to push equilibrium toward product formation.

- Vacuum Application : Used post-reaction to remove volatile fatty acids and water, improving product purity.

- Reaction Time : Approximately 2–3 hours for complete conversion.

Analytical Data and Purity

Typical elemental analysis for sodium cocoyl isethionate (example with stearic acid moiety):

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon | 57.94 | 57.74 |

| Hydrogen | 9.48 | 9.50 |

| Sulfur | 7.73 | 7.74 |

| Sodium | 5.55 | 5.47 |

These data confirm high purity and successful synthesis.

Summary Table of Preparation Methods

| Preparation Method | Reaction Type | Temperature (°C) | Catalyst Examples | By-products | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Fatty Acid Chloride Route | Acyl chloride esterification | 90–110 | None or acid catalysts | Hydrochloric acid (HCl) | Simple reaction | Generates corrosive HCl waste |

| Direct Condensation (Esterification) | Direct esterification | 210–238 | H₂PO₄, H₂SO₄, ZnO, PtO₂, boric acid | Water | High efficiency, low waste, excess fatty acid incorporated | Requires high temperature and inert atmosphere |

Research Discoveries and Advances

- The direct esterification method is preferred industrially due to environmental and economic benefits.

- Optimization of catalyst systems improves yield and reduces reaction time.

- Control of fatty acid composition (C8–C18 range) affects product properties.

- Continuous feeding of fatty acids matching volatilized fractions reduces impurities.

- The product is readily biodegradable and considered mild for skin applications.

Scientific Research Applications

Cosmetic Applications

Surfactant Properties

Hexadecanoic acid, 2-sulfoethyl ester, sodium salt serves as an effective surfactant in personal care products. Its amphiphilic nature allows it to reduce surface tension, making it useful in formulations such as:

- Cleansers and Soaps : It is commonly used in both bar and liquid soaps due to its mildness and ability to create a rich lather.

- Shampoos and Conditioners : The compound enhances the cleansing properties of hair care products while being gentle on the scalp and hair.

Case Study: Skin Tolerance and Efficacy

A study conducted on the skin tolerance of sodium cocoyl isethionate demonstrated that it was well-tolerated with minimal irritation. Participants using products containing this compound reported improved skin feel and reduced dryness compared to traditional surfactants .

Pharmaceutical Applications

Drug Formulation

In pharmaceuticals, this compound is utilized as an excipient in drug formulations. Its surfactant properties enhance solubility and bioavailability of poorly soluble drugs.

Case Study: Enhanced Drug Delivery

Research has shown that incorporating sodium cocoyl isethionate into formulations of hydrophobic drugs significantly improved their absorption rates in vitro. This enhancement is attributed to the compound's ability to modify the permeability of biological membranes .

Environmental Applications

Biodegradability

One of the critical advantages of this compound is its biodegradability. Studies have indicated that it undergoes significant degradation in wastewater treatment processes.

| Test Material | Biodegradation Rate | Time Frame |

|---|---|---|

| Sodium Cocoyl Isethionate | 78% | 28 days |

| Hostapon SCI | 94.1% | 28 days |

| Hostapon SCID | 93.5% | 28 days |

These results demonstrate that sodium cocoyl isethionate can be effectively removed from wastewater, reducing environmental impact .

Industrial Applications

Cleaning Products

this compound is also found in industrial cleaning agents due to its excellent emulsifying properties. It aids in the removal of oils and greases from surfaces.

Case Study: Cleaning Efficiency

In a comparative study of industrial cleaners, those containing sodium cocoyl isethionate showed superior performance in removing heavy grease compared to traditional non-biodegradable surfactants. The study highlighted not only cleaning efficacy but also environmental safety as a significant benefit .

Mechanism of Action

The primary mechanism of action of Sodium 2-(palmitoyloxy)ethane-1-sulfonate is its ability to reduce surface tension. This is achieved through the alignment of its hydrophobic palmitoyl group and hydrophilic sulfonate group at the interface of liquids, thereby reducing the energy required to mix them. In biological systems, it can interact with cell membranes, enhancing the permeability and facilitating the delivery of encapsulated substances.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Hexadecanoic Acid Derivatives

Key Comparative Insights:

Structural Differences: The 2-sulfoethyl ester contains a sulfonate group, which distinguishes it from non-sulfonated esters (e.g., ethyl, methyl esters) and enhances its polarity and solubility in aqueous systems. In contrast, hexadecanoic acid methyl ester and ethyl ester lack charged groups, making them more lipophilic . Sodium hexadecyl sulfate () shares the sulfated alkyl chain but lacks the ester linkage, resulting in distinct chemical reactivity and applications.

Biological Activities: Hexadecanoic acid ethyl ester is widely documented for its antioxidant (scavenges free radicals in T. vulgaris and corn silk extracts) and antimicrobial properties (against C. albicans and bacterial pathogens) . Hexadecanoic acid methyl ester exhibits antifungal activity (inhibits C. albicans) and hypocholesterolemic effects (reduces blood cholesterol) . The 2-sulfoethyl ester is hypothesized to have surfactant-like activity due to its sulfonate group, akin to sodium hexadecyl sulfate, which is used in detergents and emulsifiers .

Sources and Applications: Non-sulfonated esters (ethyl, methyl) are naturally abundant in plants like Thymus vulgaris, corn silk, and Phyllanthus niruri, where they contribute to medicinal properties . Sulfated/sulphonated derivatives (e.g., sodium hexadecyl sulfate) are synthetically produced for industrial applications, suggesting similar synthetic routes for the 2-sulfoethyl ester .

Research Findings and Data

Table 2: Bioactivity Profiles of Hexadecanoic Acid Derivatives

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying Hexadecanoic acid, 2-sulfoethyl ester, sodium salt in complex matrices?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) is widely used for fatty acid ester analysis. Derivatization may be required to improve volatility. For example, methyl esterification (using BF₃-methanol) followed by GC-MS separation can achieve detection limits <1 ppm . High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) is suitable for quantifying sulfonated esters without derivatization. Validate methods using spike-recovery experiments in representative matrices (e.g., biological fluids, environmental samples) .

Q. How can the purity of synthesized this compound be validated?

- Methodology : Combine nuclear magnetic resonance (¹H/¹³C NMR) to confirm structural integrity (e.g., sulfonate group at C2, ester linkage) and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (S=O stretch at ~1050 cm⁻¹, ester C=O at ~1740 cm⁻¹). Elemental analysis (C, H, S, Na) should align with theoretical values (C₂₀H₃₉NaO₅S, MW 422.58 g/mol). Purity >98% can be confirmed via reverse-phase HPLC with a C18 column and acetonitrile/water gradient .

Q. What are the optimal storage conditions to prevent hydrolysis of the ester bond?

- Methodology : Store in anhydrous conditions (desiccator with P₂O₅) at 4°C. Hydrolysis rates increase at pH <5 or >9; stability studies show <5% degradation over 6 months in neutral, dry environments. Monitor via periodic FTIR or HPLC to detect free hexadecanoic acid or sulfonate byproducts .

Advanced Research Questions

Q. How does the critical micelle concentration (CMC) of this compound compare to structurally analogous surfactants?

- Methodology : Determine CMC using surface tension measurements (Du Noüy ring method) or conductivity titrations. For example, sodium lauroyl isethionate (C12 chain) has a CMC of ~1.5 mM, while the C16 analog (target compound) is expected to have a lower CMC (~0.2–0.5 mM) due to increased hydrophobicity. Compare with data for octadecanoic (C18) and dodecanoic (C12) 2-sulfoethyl esters to establish structure-property relationships .

Q. What mechanistic insights explain its environmental persistence or degradation pathways?

- Methodology : Conduct aerobic/anaerobic biodegradation assays (OECD 301/311 guidelines). Sulfonated esters are typically resistant to hydrolysis but may undergo microbial β-oxidation of the alkyl chain. Use ¹⁴C-labeled compounds to track mineralization to CO₂. For advanced degradation product identification, employ LC-QTOF-MS to detect intermediates like 2-sulfoethanol and hexadecanoic acid .

Q. How does this compound interact with lipid bilayers or proteins in biomedical applications?

- Methodology : Use fluorescence anisotropy (e.g., DPH probes) to assess membrane fluidity changes. Molecular dynamics simulations can model insertion into lipid bilayers (e.g., POPC membranes). For protein interactions, perform isothermal titration calorimetry (ITC) to quantify binding constants with serum albumin or enzymes like lipases .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility How to reconcile variability across studies?

- Resolution : Solubility in water is highly pH-dependent. At neutral pH, the sodium salt form is fully soluble (>100 mg/mL), but protonation below pH 4 reduces solubility (<1 mg/mL). Conflicting literature values may arise from differences in pH adjustment methods or residual impurities. Standardize measurements using saturated solutions equilibrated for 24 hr, filtered through 0.22 µm membranes, and quantified via gravimetric analysis .

Methodological Best Practices

- Synthesis : Optimize esterification using 2-sulfoethanol and hexadecanoyl chloride in dry tetrahydrofuran (THF) with triethylamine as a base. Purify via recrystallization from ethanol/water (yield ~70–85%) .

- Toxicity Screening : Follow EPA Endocrine Disruptor Screening Program (EDSP) Tier 1 assays (e.g., estrogen receptor binding, amphibian metamorphosis) to assess endocrine disruption potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.